![molecular formula C29H42O10 B1255270 6'-Dehydroxyghalakinoside](/img/structure/B1255270.png)
6'-Dehydroxyghalakinoside
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Description
6'-Dehydroxyghalakinoside is a natural product found in Pergularia tomentosa with data available.
Scientific Research Applications
Proapoptotic Activity in Kaposi's Sarcoma Cells
Research has identified 6'-dehydroxyghalakinoside as a cardenolide glycoside isolated from Pergularia tomentosa roots. This compound, along with others, has been shown to induce apoptotic cell death in Kaposi's sarcoma cells (Hamed et al., 2006).
Antioxidant Capacity in Erythrocytes
Another study focused on the antioxidant capacity in erythrocytes, specifically in the context of glucose-6-phosphate dehydrogenase (G-6-PD) deficiency. While this study does not directly reference 6'-dehydroxyghalakinoside, it contributes to understanding the broader context of compounds affecting G-6-PD activity (Bilmen et al., 2001).
Neuroprotective Effects
Hyperoside, a compound related to the quercetin 3-O-galactoside class, was isolated and studied for its neuroprotective effects. It was shown to protect dopaminergic neurons against oxidative stress-induced neurotoxicity, which may provide insights into the potential neuroprotective applications of similar compounds, including 6'-dehydroxyghalakinoside (Kwon et al., 2019).
Enzyme Activity in Parkinson's Disease Models
In a study on the neurotoxin 6-hydroxydopamine, used to model Parkinson's disease, insights into the mechanism of neurodegeneration and potential therapeutic targets were gained. This research provides a broader understanding of neurotoxicity and neuroprotection, which could be relevant to the application of 6'-dehydroxyghalakinoside in similar contexts (Hanrott et al., 2006).
properties
Product Name |
6'-Dehydroxyghalakinoside |
---|---|
Molecular Formula |
C29H42O10 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
3-[(1S,3R,5S,7R,9R,10S,12R,14R,15S,17R,18S,19R,22S,23R)-9,10,17,22-tetrahydroxy-14-(hydroxymethyl)-7,18-dimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O10/c1-14-7-23(32)29(35)25(37-14)38-20-9-16-3-4-18-19(27(16,13-30)11-21(20)39-29)10-22(31)26(2)17(5-6-28(18,26)34)15-8-24(33)36-12-15/h8,14,16-23,25,30-32,34-35H,3-7,9-13H2,1-2H3/t14-,16+,17-,18-,19+,20-,21-,22-,23-,25+,26+,27-,28+,29+/m1/s1 |
InChI Key |
RGJSIZOZMBPAIL-YUVWTAJSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)CO)C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O)O |
Canonical SMILES |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)CO)CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O |
synonyms |
6'-dehydroxyghalakinoside |
Origin of Product |
United States |
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